rac 1-Oleoyl-3-chloropropanediol

Vue d'ensemble

Description

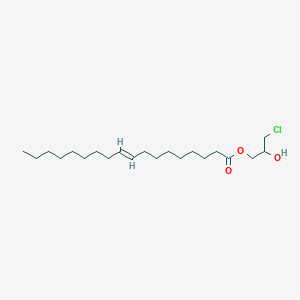

Rac 1-Oleoyl-3-chloropropanediol is a useful research compound. Its molecular formula is C21H39ClO3 and its molecular weight is 375.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality rac 1-Oleoyl-3-chloropropanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 1-Oleoyl-3-chloropropanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Science Applications : Studies have shown that both naturally occurring and synthetic chloropropanediol diesters, which include compounds like rac 1-Oleoyl-3-chloropropanediol, exhibit racemic behavior. This property makes them suitable for use in food additives, particularly in the context of fat modification and preservation (Myher et al., 1986).

Cryopreservation : 1-O-methyl-rac-glycerol, a compound related to rac 1-Oleoyl-3-chloropropanediol, has been identified as a new cryoprotective agent for mononuclear blood cells. This discovery is significant for biomedical applications as it offers improved permeation kinetics and easier handling in the freeze/thaw process (Schuff-Werner et al., 1988).

Analytical Chemistry : A new High-Performance Liquid Chromatography (HPLC) method has been developed to accurately measure 3-chloropropane-1,2-diol fatty acid esters in oils and fats without requiring derivatization treatment. This method is crucial for analyzing 3-MCPD esters in oil samples, which is relevant for food safety and quality control (Zhou et al., 2014).

Biochemistry and Lipid Chemistry : The replacement of a double bond in phosphatidylethanolamines with a cyclopropane ring, which is structurally similar to rac 1-Oleoyl-3-chloropropanediol, has been shown to decrease the gel-liquid-crystal transition temperature and increase fatty acyl chain ordering in the liquid-crystalline bilayer state. This finding has implications for understanding membrane fluidity and function (Perly et al., 1985).

Pharmaceutical Applications : The phosphorothioate analogue of lysophosphatidic acid, closely related to rac 1-Oleoyl-3-chloropropanediol, shows potent LPA3 receptor-selective agonist activity. This discovery is significant for drug development, particularly in targeting specific cell receptors (Qian et al., 2003).

Chemical Synthesis and Industrial Applications : The enzymatic catalysis of racemic mixtures to yield enantiomerically enriched products has industrial significance, particularly in the synthesis of pharmaceuticals and fine chemicals. This is relevant to rac 1-Oleoyl-3-chloropropanediol, as similar processes could be applied for its synthesis and purification (Ozegowski et al., 1994).

Propriétés

IUPAC Name |

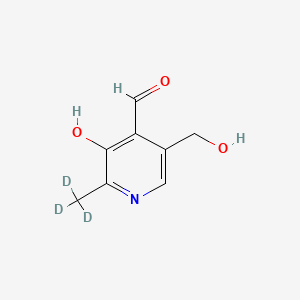

(3-chloro-2-hydroxypropyl) (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 1-Oleoyl-3-chloropropanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)

![2-[4-(Chloromethyl)-1,3-thiazolidin-2-yl]guanidine;hydrochloride](/img/structure/B8191557.png)